molecular formula C3H8NO5P B3021755 D-2-Amino-3-phosphono-propionic acid CAS No. 23052-80-4

D-2-Amino-3-phosphono-propionic acid

Cat. No. B3021755
CAS RN: 23052-80-4
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-REOHCLBHSA-N
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Description

D-2-Amino-3-phosphono-propionic acid, also known as 3-Phosphono-DL-alanine or AP-3, is a non-proteinogenic alpha-amino acid . It is a derivative of alanine where one of the hydrogens of the terminal methyl group has been replaced by a dihydroxy (oxido)-lambda (5)-phosphanyl group . It has a role as a metabotropic glutamate receptor antagonist and a human metabolite .


Molecular Structure Analysis

The empirical formula of D-2-Amino-3-phosphono-propionic acid is C3H8NO5P . The molecular weight is 169.07 Da . The systematic names include 3-phosphono-D-alanine and (2S)-2-amino-3-phosphono-propanoic acid .


Chemical Reactions Analysis

D-2-Amino-3-phosphono-propionic acid is known to inhibit phosphoserine phosphatase and mGluR . It is also known as the antagonist of a receptor that is coupled to phosphoinositide metabolism in brain slices .


Physical And Chemical Properties Analysis

D-2-Amino-3-phosphono-propionic acid is a white to almost white powder . It has a melting point of 227-229 °C (lit.) .

Scientific Research Applications

Metabolic Pathways

D-2-Amino-3-phosphono-propionic acid has been studied for its metabolic pathways in rats. Research indicates that this compound undergoes cleavage of the carbon-phosphorus bond, with some of it being incorporated into 2-aminoethylphosphonic acid and polar lipids in the liver and kidney. This process suggests a transamination reaction as a decomposition mechanism in mammals (Horigane, Horiguchi, & Matsumoto, 1979).

Synthesis Applications

The compound has been used in the enantioselective synthesis of derivatives like 3'-phosphono-L-tyrosine, a new amino acid. This synthesis process involves coupling phosphonophenolic side chains with lithiated bis-lactim ether and has applications in solid-phase peptide synthesis (Paladino, Guyard, Thurieau, & Fauchère, 1993).

Neurological Research

In neurological research, D-2-Amino-3-phosphono-propionic acid is a subject of interest due to its properties as an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis. This has implications for understanding metabotropic excitatory amino acid receptors (Schoepp, Johnson, Smith, & Mcquaid, 1990).

Role in Chemical Synthesis

The compound plays a crucial role in the synthesis of chiral γ-phosphono-α-amino acids, which are important in enzyme inhibitors and receptor agonists or antagonists. A method for constructing these acids via palladium-catalyzed alkylation is significant for accessing a range of γ-phosphono-α-amino acids (Yang & Yang, 2017).

Comparative Studies in Pharmacology

Comparative studies on the binding of different ligands to the N-methyl-D-aspartate recognition domain in brain synaptic membranes treated with Triton X-100 included D-2-Amino-3-phosphono-propionic acid. This research contributes to understanding the molecular interaction at NMDA receptor sites (Zuo, Ogita, Han, & Yoneda, 1993).

Safety And Hazards

D-2-Amino-3-phosphono-propionic acid is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Relevant Papers There are several peer-reviewed papers related to D-2-Amino-3-phosphono-propionic acid. For instance, one paper discusses the role of MITF and Mcl-1 proteins in the antiproliferative and proapoptotic effect of ciprofloxacin in amelanotic melanoma cells . Another paper provides new insights into the mechanisms and biological roles of D-amino acids in complex eco-systems . These papers could provide more detailed information on the topic.

properties

IUPAC Name

(2R)-2-amino-3-phosphonopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017380
Record name 3-Phosphono-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, 3-phosphono-

CAS RN

23052-80-4, 20263-06-3
Record name 3-Phosphono-L-alanine
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Record name Alanine, 3-phosphono-
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Record name (2R)-2-Amino-3-phosphonopropanoic acid
Source ChemIDplus
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Record name 3-Phosphono-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2-Amino-3-phosphonopropionic acid
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Record name (2R)-2-AMINO-3-PHOSPHONOPROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KG Hicks, AA Cluntun, HL Schubert, SR Hackett… - BioRxiv, 2021 - biorxiv.org
… Protein solution (4 mg/mL in 50 mM Tris-HCl (Sigma-Aldrich), pH 8.5, 150 mM KCl (JTBaker) was incubated with 20 mM of D-2-amino-3-phosphono-propionic acid (AP-3). 2 μL of …
Number of citations: 11 www.biorxiv.org

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